molecular formula C8H4O4 B15203710 5-Hydroxybenzofuran-4,7-dione

5-Hydroxybenzofuran-4,7-dione

Cat. No.: B15203710
M. Wt: 164.11 g/mol
InChI Key: FFBFXQQAYACOCE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxybenzofuran-4,7-dione typically involves the use of dihydroxyacetophenone derivatives as starting materials. A common method includes the conversion of these derivatives into hydroxybenzofuranones, followed by reduction with lithium borohydride . Another approach involves the use of free radical cyclization cascades to construct complex benzofuran derivatives .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. This method has been successfully applied to the synthesis of various benzofuran compounds, including those with significant biological activities .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxybenzofuran-4,7-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as lithium borohydride and sodium borohydride.

    Substitution reagents: Such as halogens and alkylating agents.

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities and improved pharmacological properties .

Scientific Research Applications

5-Hydroxybenzofuran-4,7-dione has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Hydroxybenzofuran-4,7-dione involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes and proteins, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens and cancer cells. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate oxidative stress and induce apoptosis in cancer cells has been well-documented .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Hydroxybenzofuran-4,7-dione include other hydroxybenzofuran derivatives such as:

Uniqueness

What sets this compound apart from its analogs is its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. This compound’s specific hydroxylation at the 5-position and the presence of a dione group at the 4,7-positions contribute to its potent pharmacological properties and make it a valuable target for drug development .

Properties

Molecular Formula

C8H4O4

Molecular Weight

164.11 g/mol

IUPAC Name

5-hydroxy-1-benzofuran-4,7-dione

InChI

InChI=1S/C8H4O4/c9-5-3-6(10)8-4(7(5)11)1-2-12-8/h1-3,9H

InChI Key

FFBFXQQAYACOCE-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C1C(=O)C(=CC2=O)O

Origin of Product

United States

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